Cas no 2094837-67-7 (N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide)

N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide is a synthetic organic compound featuring a prop-2-enamide (acrylamide) moiety linked to a phenyl ethyl group, further substituted with a carbamoylmethoxyphenyl structure. This molecular architecture suggests potential utility in polymer chemistry or as a reactive intermediate in organic synthesis. The presence of the acrylamide group enables participation in radical polymerization, while the carbamoyl and aromatic functionalities may enhance binding affinity in targeted applications. The compound's structural complexity allows for precise modifications, making it suitable for specialized research in materials science or medicinal chemistry. Its well-defined synthetic pathway ensures reproducibility for laboratory-scale or industrial use.
N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide structure
2094837-67-7 structure
Product name:N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide
CAS No:2094837-67-7
MF:C20H22N2O3
MW:338.400285243988
CID:5794671
PubChem ID:121581893

N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • AKOS033849797
    • N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide
    • Z2285377396
    • 2094837-67-7
    • SCHEMBL21393138
    • EN300-7521940
    • Inchi: 1S/C20H22N2O3/c1-3-19(23)21-13-12-16-6-10-18(11-7-16)25-14-20(24)22-17-8-4-15(2)5-9-17/h3-11H,1,12-14H2,2H3,(H,21,23)(H,22,24)
    • InChI Key: WKAGGYGBAOMRRI-UHFFFAOYSA-N
    • SMILES: O(CC(NC1C=CC(C)=CC=1)=O)C1C=CC(=CC=1)CCNC(C=C)=O

Computed Properties

  • Exact Mass: 338.16304257g/mol
  • Monoisotopic Mass: 338.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 3.3

N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7521940-0.05g
2094837-67-7 95%
0.05g
$246.0 2024-05-23

N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide Related Literature

Additional information on N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide

N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide: A Comprehensive Overview

N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide, also known by its CAS number 2094837-67-7, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate molecular structure, which includes a prop-2-enamide group and a substituted phenyl moiety. The presence of the 4-methylphenyl group adds to its chemical diversity, making it a subject of interest for researchers exploring novel chemical entities.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions and amide bond formations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules, ensuring higher yields and better purity. The compound's structure suggests potential applications in drug design, particularly in the development of bioactive agents targeting specific cellular pathways.

Recent studies have highlighted the biochemical properties of N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide, revealing its ability to interact with key enzymes involved in metabolic processes. This has led to investigations into its role as a potential therapeutic agent in conditions such as inflammation and neurodegenerative diseases. Researchers have also explored its pharmacokinetic profile, which is crucial for determining its suitability as an orally administered drug.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique structure allows for the formation of stable complexes with other molecules, making it a candidate for use in advanced materials such as sensors and drug delivery systems. The integration of this compound into polymer matrices has been studied, with results indicating improved mechanical properties and enhanced thermal stability.

The environmental impact of N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide has also been a topic of recent research. Studies have assessed its biodegradability and toxicity, providing insights into its safety profile for industrial and medical applications. These findings are essential for ensuring sustainable practices in the production and use of this compound.

Looking ahead, the future of this compound lies in further exploration of its biological activities and optimization of its chemical properties. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new avenues for its application. As research continues to unfold, N-[2-(4-{[(4-methylphenyl)carbamoyl]methoxy}phenyl)ethyl]prop-2-enamide stands as a testament to the innovative potential of modern chemical science.

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